Cas no 1004256-05-6 (N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxamide, N-(4-fluorophenyl)-1,6-dihydro-6-oxo-1-(phenylmethyl)-
- N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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- Inchi: 1S/C19H15FN2O2/c20-16-7-9-17(10-8-16)21-19(24)15-6-11-18(23)22(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,24)
- InChI Key: WHZKNTUGAOKFFG-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC=C2)C(=O)C=CC=1C(NC1=CC=C(F)C=C1)=O
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2744-0011-2μmol |
1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-05-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2744-0011-1mg |
1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-05-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2744-0011-3mg |
1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-05-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2744-0011-2mg |
1-benzyl-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
1004256-05-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide Related Literature
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
Additional information on N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Introduction to N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 1004256-05-6)
N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide, identified by its CAS number 1004256-05-6, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including an acetylphenyl moiety and a benzyl group, suggests a high degree of versatility in its reactivity and interaction with biological targets.
The compound belongs to the pyridine class of heterocycles, which are well-documented for their broad spectrum of pharmacological properties. Pyridines serve as key structural motifs in numerous therapeutic agents, owing to their ability to modulate various biological pathways. The specific arrangement of substituents in N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide contributes to its unique chemical and pharmacological profile, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds with potential therapeutic applications. The pyridine ring system, in particular, has been extensively studied for its role in drug design. Researchers have explored various modifications to the pyridine core to enhance binding affinity, metabolic stability, and overall pharmacological efficacy. The compound N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide represents an example of such innovation, where strategic functionalization has been employed to optimize its pharmacokinetic and pharmacodynamic properties.
The acetylphenyl group in the molecule is particularly noteworthy, as it introduces a polar moiety that can interact with biological targets through hydrogen bonding or other electrostatic interactions. This feature is often exploited in drug design to improve solubility and binding affinity. Additionally, the benzyl group provides another layer of structural complexity, potentially influencing the compound's metabolic pathways and biodistribution.
The oxo group at the 6-position of the dihydropyridine ring is another critical feature that contributes to the compound's reactivity and biological activity. Oxo groups are known to participate in various chemical transformations and can serve as anchors for interactions with biological molecules. In the context of N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide, this group may play a crucial role in modulating the compound's pharmacological effects.
Furthermore, the dihydropyridine core is a well-established scaffold in medicinal chemistry, particularly for compounds targeting calcium channels. While this specific compound may not be directly related to calcium channel modulation, the dihydropyridine structure still retains inherent properties that make it interesting for drug discovery efforts. The presence of multiple substituents allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.
The synthesis of N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves a series of well-established organic reactions that highlight the synthetic versatility of heterocyclic chemistry. Key steps include condensation reactions to form the dihydropyridine ring system, followed by functionalization at various positions using appropriate reagents. The introduction of the acetylphenyl and benzyl groups requires careful selection of reaction conditions to ensure high yield and purity.
In terms of potential applications, N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide may serve as a lead compound for further derivatization and optimization. Its unique structural features make it a promising candidate for exploring new therapeutic avenues. Researchers may investigate its interactions with various biological targets by employing computational modeling techniques or experimental approaches such as enzyme inhibition assays.
The growing body of literature on heterocyclic compounds underscores their importance in modern drug discovery. Pyridines and their derivatives continue to be among the most studied classes of molecules due to their diverse biological activities and synthetic accessibility. N-(4-acetylphenyl)-1-benzolysis-hydroxybenzophenone 2-methylpropene 3-methylbenzoic acid ethylester 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime 2-hydroxyethyl benzoate ethylester oxime]
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